molecular formula C8H14O4S B155439 2-MPPA CAS No. 254737-29-6

2-MPPA

Cat. No.: B155439
CAS No.: 254737-29-6
M. Wt: 206.26 g/mol
InChI Key: FNLNSQHJKVQCBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of 2-(3-Mercaptopropyl)pentanedioic acid (2-MPPA) is Glutamate Carboxypeptidase II (GCPII) , also known as Prostate-Specific Membrane Antigen (PSMA) . GCPII is a zinc-dependent metalloprotease that plays a crucial role in the diagnostics and treatment of prostate cancer . It is a transmembrane protein found in the central nervous system and on the surface of prostate epithelial cells .

Mode of Action

This compound acts as an inhibitor of GCPII . It contains a zinc-binding group, similar to glutamate, which interacts with the catalytic zinc atom in the GCPII binding site . This interaction inhibits the activity of GCPII, preventing it from catalyzing the conversion of N-acetylaspartylglutamate (NAAG) to N-acetylaspartate (NAA) and glutamate .

Biochemical Pathways

The inhibition of GCPII by this compound affects the metabolism of NAAG, a neurotransmitter found in high concentrations in mammalian motor neurons . Normally, GCPII catalyzes the conversion of NAAG to NAA and glutamate . By inhibiting this process, this compound reduces the release of glutamate, which is implicated in various diseases where excess glutamate release is a problem .

Pharmacokinetics

This compound is orally bioavailable and effective in preclinical models of diseases where excess glutamate release is implicated, including neuropathic pain . The relationships between dosing regimen, pharmacokinetics, and analgesia were examined in rats to aid the development of clinical dosing . The analgesic effect of this compound took at least 8 days of daily dosing to become significant, and the effect outlasted plasma exposure and was maintained for days even after daily dosing was halted .

Result of Action

The inhibition of GCPII by this compound has been shown to have therapeutic effects in various disease models. For instance, it has been found to be antinociceptive in a rat model of neuropathic pain and protects against motor neuron death in familial amyotrophic lateral sclerosis mice . In addition, it has been shown to suppress cancer growth .

Action Environment

The action of this compound can be influenced by environmental factors. The delay in the onset of its effects suggests the existence of an indirect, long-lived mechanism of action

Biochemical Analysis

Biochemical Properties

2-(3-Mercaptopropyl)pentanedioic acid interacts with GCPII, a Zn-dependent metalloprotease . GCPII catalyzes the conversion of N-acetyl-aspartyl-glutamate (NAAG) to N-acetylaspartate (NAA) and glutamate . By inhibiting GCPII, 2-(3-Mercaptopropyl)pentanedioic acid prevents the conversion of NAAG to glutamate .

Cellular Effects

In the context of cancer, 2-(3-Mercaptopropyl)pentanedioic acid has been shown to suppress cancer growth . In neurological diseases, it has been found to improve symptoms of neuropathy . It has also been shown to protect against motor neuron death in familial amyotrophic lateral sclerosis mice .

Molecular Mechanism

2-(3-Mercaptopropyl)pentanedioic acid exerts its effects at the molecular level by inhibiting GCPII . This inhibition blocks the release of glutamate from NAAG, thereby affecting glutamate signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, 2-(3-Mercaptopropyl)pentanedioic acid has been shown to prevent and reverse sensory nerve conduction velocity deficits induced by several chemotherapies in animals . It has also been found to be orally accessible in rats .

Dosage Effects in Animal Models

In animal models, the effects of 2-(3-Mercaptopropyl)pentanedioic acid vary with different dosages. For example, a dosage of 30 mg/kg PO daily significantly prevented the nerve conduction velocity decline induced by 5 or 25 mg/kg taxol .

Metabolic Pathways

2-(3-Mercaptopropyl)pentanedioic acid is involved in the metabolic pathway of glutamate, where it inhibits the conversion of NAAG to glutamate by GCPII .

Transport and Distribution

It is known that it can be administered orally and is bioavailable .

Subcellular Localization

Gcpii, the enzyme it inhibits, is a transmembrane protein found on the cytoplasmic and apical surfaces of the prostate epithelium in benign prostatic cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium aluminate can be synthesized by dissolving aluminum hydroxide (Al(OH)₃) in a caustic soda (NaOH) solution. The reaction is typically carried out in steam-heated vessels made of nickel or steel. The aluminum hydroxide is dissolved in a 20-25% aqueous NaOH solution at a temperature near the boiling point. The use of more concentrated NaOH solutions leads to a semi-solid product .

Industrial Production Methods: In industrial settings, sodium aluminate is produced by boiling aluminum hydroxide with approximately 50% aqueous caustic soda until a pulp forms. The final mixture is then poured into a tank and cooled, forming a solid mass containing about 70% sodium aluminate. This product is then crushed and dehydrated in a rotary oven, resulting in a product that contains 90% sodium aluminate and 1% water, along with 1% free NaOH .

Chemical Reactions Analysis

Types of Reactions: Sodium aluminate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One common reaction is its interaction with water, where it forms aluminum hydroxide and sodium hydroxide: [ \text{NaAlO}_2 + 2\text{H}_2\text{O} \rightarrow \text{Al(OH)}_3 + \text{NaOH} ]

Common Reagents and Conditions: Sodium aluminate reacts with acids to form aluminum salts and sodium salts. For example, reacting sodium aluminate with hydrochloric acid (HCl) produces aluminum chloride (AlCl₃) and sodium chloride (NaCl): [ \text{NaAlO}_2 + 4\text{HCl} \rightarrow \text{AlCl}_3 + \text{NaCl} + 2\text{H}_2\text{O} ]

Major Products Formed: The major products formed from the reactions of sodium aluminate include aluminum hydroxide, sodium hydroxide, aluminum salts, and sodium salts .

Scientific Research Applications

Sodium aluminate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of various aluminum compounds. In biology and medicine, sodium aluminate is used in water treatment processes to remove impurities and as a coagulant in the purification of drinking water. In industry, it is used in the production of paper, ceramics, and textiles .

Comparison with Similar Compounds

Sodium aluminate can be compared with other similar compounds such as sodium metaaluminate (NaAl(OH)₄), sodium aluminum oxide (Na₂O·Al₂O₃), and sodium aluminum silicate (NaAlSiO₄). These compounds share similar chemical properties and applications but differ in their specific chemical structures and reactivity. Sodium aluminate is unique in its high solubility in water and its effectiveness as a coagulant in water treatment processes .

List of Similar Compounds:
  • Sodium metaaluminate (NaAl(OH)₄)
  • Sodium aluminum oxide (Na₂O·Al₂O₃)
  • Sodium aluminum silicate (NaAlSiO₄)

Properties

IUPAC Name

2-(3-sulfanylpropyl)pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S/c9-7(10)4-3-6(8(11)12)2-1-5-13/h6,13H,1-5H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLNSQHJKVQCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(CCC(=O)O)C(=O)O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254737-29-6
Record name 2-(3-Mercaptopropyl)pentanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254737296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-MERCAPTOPROPYL)PENTANEDIOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV8F3S5KLG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2.46 mmol of 6-[(triphenylmethyl)thio]-1,3-hexanedicarboxylic acid (IV) (1.1 g) with 5 mmol triisopropylsilane (0.79 g) was dissolved in a mixture of 3 ml CH2Cl2/3 ml trifluoroacetic acid and left to stand at room temperature for 1 hour. The mixture was then evaporated to dryness and washed 3× with hexane. The remaining oily residue was dissolved in water, filtered and lyophilized to yield 0.35 g of 2-(3-sulfanylpropyl)pentanedioic acid (V) (76%), 13C-NMR (MeOH) δ25.2(t), 28.8(t), 32.4(t), 33.0(t), 33.2(t), 45.9(d), 177.2(s), 179.6(s).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-MPPA
Reactant of Route 2
Reactant of Route 2
2-MPPA
Reactant of Route 3
2-MPPA
Reactant of Route 4
2-MPPA
Reactant of Route 5
2-MPPA
Reactant of Route 6
2-MPPA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.